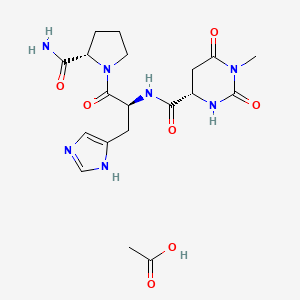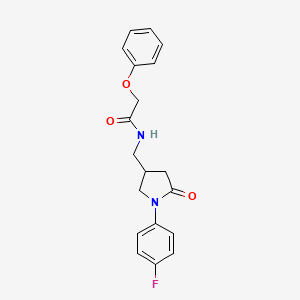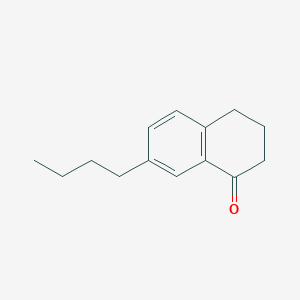
7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one: is an organic compound belonging to the class of naphthalenones It is characterized by a butyl group attached to the seventh position of the tetrahydronaphthalenone structure
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: 7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in studies to understand its interaction with biological systems, including its potential as a ligand for various receptors.
Medicine:
Drug Development: Research is ongoing to explore its potential as a precursor for the development of new therapeutic agents.
Industry:
Fragrance and Flavor Industry: Due to its aromatic properties, it is used in the formulation of fragrances and flavors.
準備方法
Synthetic Routes and Reaction Conditions:
Hydrogenation of 7-Butyl-1-naphthalenone: One common method involves the hydrogenation of 7-butyl-1-naphthalenone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Cyclization of 7-Butyl-1,2-dihydronaphthalene: Another method involves the cyclization of 7-butyl-1,2-dihydronaphthalene using acidic conditions to form the tetrahydronaphthalenone structure.
Industrial Production Methods: Industrial production typically involves large-scale hydrogenation processes using continuous flow reactors to ensure efficient conversion and high yields. The choice of catalyst and reaction conditions is optimized to minimize by-products and maximize the purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: 7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine) and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: this compound can form 7-butyl-1-naphthalenone or 7-butyl-1-naphthoic acid.
Reduction: The major product is 7-butyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Substitution: Products include 7-bromo-1,2,3,4-tetrahydronaphthalen-1-one and other substituted derivatives.
作用機序
The mechanism by which 7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one exerts its effects involves its interaction with specific molecular targets. It can act as a ligand for certain receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are subject to ongoing research.
類似化合物との比較
- 7-tert-Butyl-1,2,3,4-tetrahydronaphthalen-1-one
- 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-one
- 7-Ethyl-1,2,3,4-tetrahydronaphthalen-1-one
Uniqueness: 7-Butyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of the butyl group, which influences its chemical reactivity and physical properties. This makes it distinct from its methyl, ethyl, and tert-butyl analogs, which have different steric and electronic effects.
特性
IUPAC Name |
7-butyl-3,4-dihydro-2H-naphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-2-3-5-11-8-9-12-6-4-7-14(15)13(12)10-11/h8-10H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIAPDKMAVLWMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(CCCC2=O)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-bromo-4-methoxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B2762916.png)
![N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-1H-indole-6-carboxamide](/img/structure/B2762918.png)
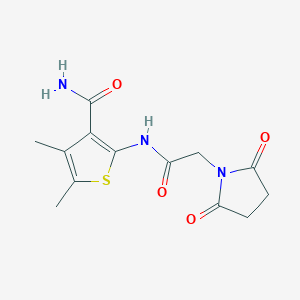
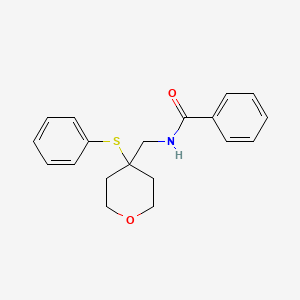

![Ethyl 3-(4-cyano-1-hydroxy-3-methylpyrido[1,2-a]benzimidazol-2-yl)propanoate](/img/structure/B2762926.png)
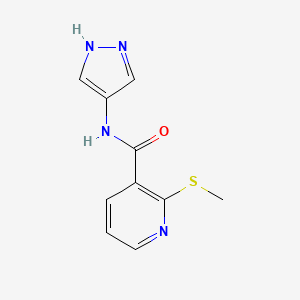
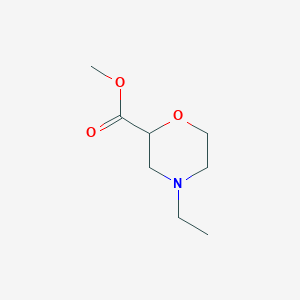
![N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2762929.png)
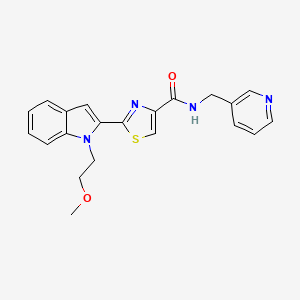
![N-(3-chloro-4-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2762933.png)
![N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2762934.png)
